molecular formula C14H18O4 B12603301 Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate CAS No. 650141-65-4

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate

Cat. No.: B12603301
CAS No.: 650141-65-4
M. Wt: 250.29 g/mol
InChI Key: UBNVRGAPZFAEOL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a [(4-methoxyphenyl)methoxy]methyl group at the β-position. This compound belongs to a class of acrylate derivatives widely utilized as intermediates in organic synthesis, particularly for constructing bioactive molecules like 2-propenoylamides and 2-propenoates . Its structure combines an electron-rich 4-methoxyphenyl moiety with an ethyl ester, which may influence its reactivity in conjugate additions or polymerization reactions.

Properties

CAS No.

650141-65-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methoxymethyl]prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-4-18-14(15)11(2)9-17-10-12-5-7-13(16-3)8-6-12/h5-8H,2,4,9-10H2,1,3H3

InChI Key

UBNVRGAPZFAEOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate typically involves the esterification of 4-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations: Cyano vs. Methoxy Groups

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C₁₃H₁₃NO₃): Features a cyano (-CN) group at the α-position and a 4-methoxyphenyl group at the β-position. The electron-withdrawing cyano group increases electrophilicity at the β-carbon, making it reactive toward nucleophilic additions.
  • Ethyl 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoate: Replaces the cyano group with a [(4-methoxyphenyl)methoxy]methyl substituent. The methoxy group donates electrons via resonance, reducing electrophilicity at the β-carbon compared to the cyano analog. This may alter its reactivity in Michael additions or polymerization processes.

Ester Chain Length and Isomerism

  • 2-BUTENOIC ACID, 4-[(4-METHOXYPHENYL)METHOXY]-, ETHYL ESTER (2E) (C₁₅H₁₈O₅): Extends the ester chain to a butenoate backbone. The longer chain increases hydrophobicity and may influence melting points or solubility. The (2E) configuration ensures trans-arrangement of substituents, analogous to the target compound’s prop-2-enoate geometry .
  • Ethyl 2-[(benzyloxy)methoxy]propanoate (C₁₃H₁₈O₄): Substitutes the 4-methoxyphenyl group with a benzyloxy moiety.

Aromatic Substitutions

  • Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate (C₁₁H₁₂O₅): Replaces the α,β-unsaturated ester with a ketone group. The oxoacetate functionality introduces electrophilic character at the carbonyl carbon, diverging from the conjugate addition reactivity of prop-2-enoates .
  • Methyl 2-(4-Hydroxyphenyl)-2-oxoacetate (C₉H₈O₄): Features a hydroxyl group instead of methoxy on the phenyl ring.

Functional Group Differences

  • 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (C₁₈H₂₁NO₄): A benzamide derivative with a 4-methoxyphenethyl chain. The amide group enables hydrogen bonding, contrasting with the ester’s hydrolytic sensitivity. This compound’s melting point (96°C) reflects its crystalline stability .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Reference
This compound C₁₄H₁₈O₄ [(4-Methoxyphenyl)methoxy]methyl α,β-unsaturated ester Inferred
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ Cyano, 4-methoxyphenyl α-Cyano acrylate
2-Butenoic acid, 4-[(4-methoxyphenyl)methoxy]-, ethyl ester (2E) C₁₅H₁₈O₅ Butenoate chain, 4-methoxyphenylmethoxy α,β-unsaturated ester
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate C₁₁H₁₂O₅ 4-Methoxyphenyl, ketone Oxoacetate

Biological Activity

Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a methoxy-substituted phenyl ring. The molecular formula is C13H16O4C_{13}H_{16}O_4, and it exhibits properties typical of esters, including volatility and solubility in organic solvents.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that related esters can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Ethyl 4-methoxycinnamateE. coli1.12 μM
This compoundStaphylococcus aureusNot yet established

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, ethyl p-methoxycinnamate demonstrated IC50 values of 1.12 μM for COX-1 and 0.83 μM for COX-2 .

3. Anticancer Activity

Emerging research suggests that this compound could exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells, inhibit proliferation, and reduce metastasis . The exact mechanisms remain under investigation, but they may involve the modulation of signaling pathways associated with cell cycle regulation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
  • Cell Signaling Modulation : It may alter cell signaling pathways that regulate proliferation and apoptosis.
  • Direct Interaction with Cellular Targets : The ester group can undergo hydrolysis, releasing active metabolites that interact with various biological targets.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A recent study investigated the antimicrobial efficacy of related compounds against resistant bacterial strains, showing promising results that warrant further exploration .
  • Anti-inflammatory Research : Clinical trials are ongoing to assess the anti-inflammatory effects of methoxycinnamate derivatives, with preliminary results indicating significant reductions in inflammatory markers .
  • Cancer Research : In vitro studies have demonstrated that related compounds can inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis .

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